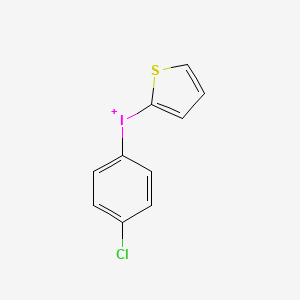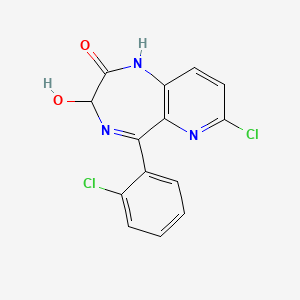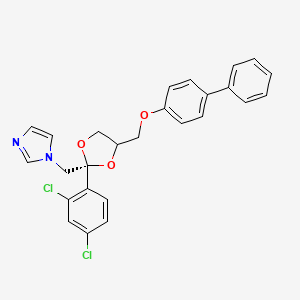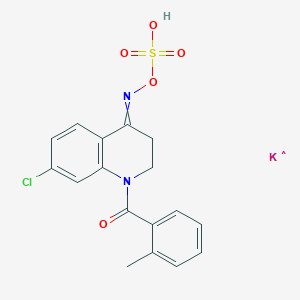
Phenisonone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENISONONE is a synthetic glucocorticoid, a class of steroid hormones known for their anti-inflammatory and immunosuppressive properties. It is structurally similar to cortisol, a natural hormone produced by the adrenal gland. This compound is used in the treatment of various inflammatory and autoimmune conditions, as well as certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PHENISONONE typically involves several key steps:
3,20-Keto Protective Reaction: This step involves protecting the keto groups at positions 3 and 20.
11-Keto Reduction Reaction: The keto group at position 11 is reduced to a hydroxyl group.
21-Hydroxyl Esterification Reaction: The hydroxyl group at position 21 is esterified.
3,20-Keto Deprotection Reaction: The protective groups at positions 3 and 20 are removed.
21-Acetic Ester Hydrolysis Reaction: The ester group at position 21 is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of mixed solvents and inert gases to prevent the formation of byproducts during hydrolysis reactions .
Chemical Reactions Analysis
PHENISONONE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert keto groups to hydroxyl groups.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
PHENISONONE has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of steroid chemistry and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Used in the treatment of inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Employed in the development of pharmaceutical formulations and as a reference standard in quality control
Mechanism of Action
PHENISONONE exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the formation of a glucocorticoid-receptor complex, which translocates to the nucleus. In the nucleus, the complex binds to glucocorticoid response elements on DNA, modulating the transcription of target genes. This results in the suppression of inflammatory mediators and the inhibition of immune responses .
Comparison with Similar Compounds
- Prednisolone
- Prednisone
- Dexamethasone
- Hydrocortisone
PHENISONONE’s unique structural features and pharmacological properties make it a valuable compound in both research and clinical settings .
Properties
CAS No. |
28227-96-5 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(propan-2-ylamino)propan-1-one |
InChI |
InChI=1S/C12H17NO3/c1-7(2)13-8(3)12(16)9-4-5-10(14)11(15)6-9/h4-8,13-15H,1-3H3 |
InChI Key |
GPHUDPVNXDFRCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B10782367.png)
![8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10782373.png)




![5-chloro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3H-1-benzofuran-7-carboxamide](/img/structure/B10782400.png)



![2,7-diethyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B10782427.png)

![2-Propen-1-aminium, N-(2-amino-2-oxoethyl)-3-[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]-N-ethyl-N-methyl-, inner salt, (2E)-](/img/structure/B10782436.png)
